5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride is an organic compound with a complex structure, featuring a benzoyl chloride group substituted with a 5-chloro and a 4-methylbenzyl ether group
Mechanism of Action
Target of Action
Similar compounds are known to react with carboxylic acids, alcohols, and amines .
Mode of Action
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride likely interacts with its targets through nucleophilic substitution reactions . In these reactions, a nucleophile (a molecule that donates an electron pair) reacts with an electrophile (a molecule that accepts an electron pair). The benzylic position of the compound can undergo both SN1 and SN2 reactions .
Biochemical Pathways
It’s plausible that the compound could influence pathways involving the synthesis of carboxylic anhydrides, esters, and amides, given its potential to react with carboxylic acids, alcohols, and amines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity could be affected by factors such as temperature, pH, and the presence of other reactive species .
Biochemical Analysis
Biochemical Properties
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride plays a significant role in biochemical reactions, particularly in the acylation of proteins and peptides. This compound interacts with enzymes such as acyltransferases, which facilitate the transfer of the acyl group to target biomolecules . The nature of these interactions involves the formation of covalent bonds between the acyl group of this compound and the nucleophilic sites on the enzymes or proteins, leading to the modification of their structure and function .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modifying proteins involved in cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in downstream cellular responses. Additionally, it can impact gene expression by modifying transcription factors or other regulatory proteins, thereby affecting the overall cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins through covalent bonding, leading to enzyme inhibition or activation . This interaction can result in changes in gene expression by modifying transcription factors or other regulatory proteins. The compound’s ability to acylate proteins plays a crucial role in its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biochemical properties . Long-term exposure to the compound in in vitro or in vivo studies can result in sustained changes in cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as acyltransferases and other cofactors that facilitate its metabolism . The compound’s involvement in metabolic pathways can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its biochemical activity and overall efficacy in experimental studies .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can participate in nucleophilic substitution reactions, forming esters or amides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents used.
Hydrolysis: The benzoyl chloride group is susceptible to hydrolysis, forming the corresponding benzoic acid derivative.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Aqueous acid or base
Major Products
Esters and Amides: Formed from nucleophilic substitution reactions
Benzoic Acid Derivatives: Formed from hydrolysis
Scientific Research Applications
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-[(2-methylbenzyl)oxy]benzoyl chloride
- 4-Chloro-2-methoxybenzyl alcohol
Uniqueness
5-Chloro-2-[(4-methylbenzyl)oxy]benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to similar compounds
Properties
IUPAC Name |
5-chloro-2-[(4-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O2/c1-10-2-4-11(5-3-10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFOIZFKLYQZBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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